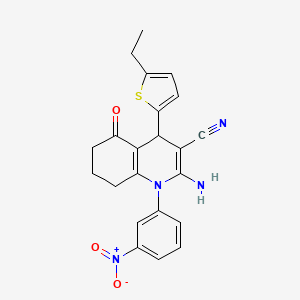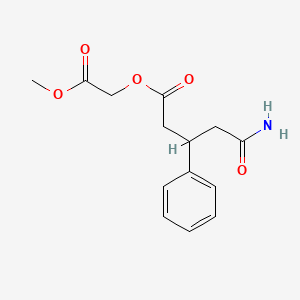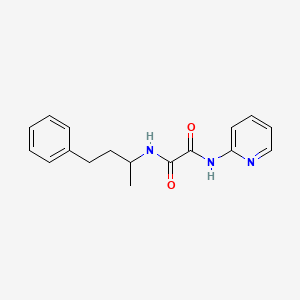![molecular formula C14H20N4O3S B3966699 N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MPTU and is commonly used as a biochemical tool to study the effects of nitric oxide (NO) on various physiological and biochemical processes.
Mecanismo De Acción
MPTU exerts its inhibitory effect on NOS by binding to the enzyme's heme group, thereby preventing the conversion of L-arginine to NO. This results in a reduction in the levels of NO, which in turn affects various physiological and biochemical processes.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of immune responses. MPTU has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTU is its specificity towards NOS, making it a valuable tool for studying the role of NO in various physiological and pathological processes. However, MPTU has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research involving MPTU. One area of interest is the development of novel MPTU analogs with improved specificity and efficacy. Another area of research is the identification of new targets for MPTU, which could lead to the development of new therapeutic strategies for various diseases. Finally, the use of MPTU in combination with other compounds could lead to the development of more effective treatments for diseases such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, MPTU is a valuable tool for studying the role of NO in various physiological and pathological processes. Its specificity towards NOS makes it a valuable tool for research, and its potential applications in the treatment of various diseases make it an exciting area of study. Further research is needed to fully understand the potential of MPTU and its analogs in various fields of research.
Aplicaciones Científicas De Investigación
MPTU has found numerous applications in scientific research, primarily due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of NO. MPTU is widely used as a tool to study the role of NO in various physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c19-18(20)13-4-2-12(3-5-13)16-14(22)15-6-1-7-17-8-10-21-11-9-17/h2-5H,1,6-11H2,(H2,15,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHYCNKKTCVWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B3966628.png)



![4-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966663.png)

![5-(2,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966680.png)

![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3966693.png)
![3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide](/img/structure/B3966703.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966730.png)

![4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B3966735.png)